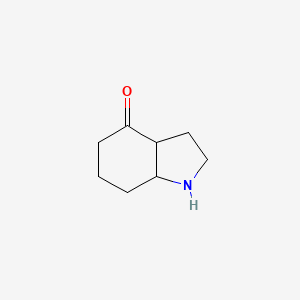

Hexahydro-1H-indol-4(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18873-71-7 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.198 |

IUPAC Name |

1,2,3,3a,5,6,7,7a-octahydroindol-4-one |

InChI |

InChI=1S/C8H13NO/c10-8-3-1-2-7-6(8)4-5-9-7/h6-7,9H,1-5H2 |

InChI Key |

KWJARDRKEZLIGC-UHFFFAOYSA-N |

SMILES |

C1CC2C(CCN2)C(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for Hexahydro 1h Indol 4 2h One and Its Core Structure

Classical Synthetic Routes to the Hexahydroindole Scaffold

Traditional methods for constructing the hexahydroindole core often involve the formation of an unsaturated precursor followed by saturation of the ring system. These routes, including the Fischer indole (B1671886) synthesis, cyclization of precursors, and catalytic hydrogenation, remain fundamental in heterocyclic chemistry.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone for preparing indole derivatives. byjus.comnumberanalytics.com The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with a ketone or aldehyde. byjus.comjk-sci.com While powerful for creating aromatic indoles, its direct application to synthesize the saturated hexahydro-1H-indol-4(2H)-one is indirect. Generally, the Fischer synthesis is employed to create an unsaturated indole or indolenine intermediate, which then requires subsequent reduction steps to yield the saturated hexahydroindole structure. sioc-journal.cn

However, the classical Fischer indole synthesis has several limitations. The reaction is sensitive to conditions like acid strength and temperature, and it can generate unwanted byproducts. testbook.com Furthermore, the reaction fails with certain substrates like acetaldehyde (B116499) and can be inefficient for producing specific substitution patterns, such as C3 N-substituted indoles, due to competing reaction pathways. testbook.comnih.gov For instance, strong electron-donating substituents can favor heterolytic N-N bond cleavage, preventing the necessary nih.govnih.gov-sigmatropic rearrangement and leading to reaction failure. nih.gov These limitations necessitate the use of multi-step sequences where an unsaturated indole is first synthesized and then fully saturated in a separate hydrogenation step.

Cyclization Reactions of Precursor Molecules

The construction of the hexahydroindole scaffold is frequently achieved through the cyclization of carefully designed precursor molecules. These strategies involve forming one of the rings of the bicyclic system through an intramolecular reaction. A common approach involves the cyclization of substituted cyclohexanone (B45756) derivatives. For example, a process for preparing indole and its partially saturated derivatives starts from 2-(cyanomethyl)cyclohexanone, which undergoes a catalytic reaction in the presence of hydrogen to yield a mixture of indole, tetrahydroindole, and hexahydroindole. google.com

Intramolecular cyclization can also be achieved through other pathways, such as the palladium-catalyzed cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone, which yields a condensed pyrroloindole structure. nih.gov Another versatile strategy involves the intramolecular Diels-Alder reaction, which can be used to construct highly functionalized hexahydroindole derivatives with significant stereocontrol. researchgate.net These methods highlight the importance of precursor design in dictating the final heterocyclic structure. For instance, arylhydrazones of specific hexahydroacridinones have been cyclized via the Fischer reaction to produce novel polysubstituted indole derivatives, demonstrating how complex scaffolds can be built upon pre-existing ring systems. researchgate.net The choice of precursor and cyclization conditions is critical for controlling regioselectivity and achieving the desired level of saturation in the final product. nih.gov

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a crucial and widely used method for synthesizing saturated heterocycles like this compound from their unsaturated indole precursors. nih.gov This process involves the reduction of the double bonds in the indole ring system using hydrogen gas and a metal catalyst. The complete hydrogenation of the indole nucleus to an octahydroindole (the fully saturated form of hexahydroindole) can be challenging due to the aromatic stability of the pyrrole (B145914) ring. nih.gov

Researchers have developed various catalytic systems to achieve controlled hydrogenation. Palladium on carbon (Pd/C) is a common catalyst that can be used to hydrogenate substituted indoles to various degrees of saturation, including hexahydroindoles, by carefully controlling reaction parameters like solvent, temperature, and catalyst loading. sioc-journal.cn Other noble metal catalysts such as platinum (Pt/C), rhodium (Rh/C), and ruthenium (Ru/C) are also effective. nih.govgoogle.comgoogle.com For instance, a process starting with 2-oxocyclohexaneacetonitrile and hydrogen over a platinum on γ-aluminumoxide catalyst yielded a mixture containing hexahydroindole. google.com

The choice of catalyst and conditions can influence the selectivity of the hydrogenation. For example, platinum-catalyzed hydrogenation of indole in acidic water can selectively produce indolines (dihydroindoles), but over-hydrogenation to octahydroindole is a known side reaction. nih.gov Advanced methods have been developed for the asymmetric hydrogenation of indoles using specialized ruthenium-N-heterocyclic carbene (Ru-NHC) catalysts, which can produce chiral octahydroindoles with high enantioselectivity. nih.gov

Table 1: Catalysts and Conditions for Indole Hydrogenation

| Precursor | Catalyst | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Substituted Indoles | Pd/C | H₂ (1 atm), Low Temperature | Dihydro-, Tetrahydro-, Hexahydro-, or Octahydroindoles | sioc-journal.cn |

| 2-Oxocyclohexaneacetonitrile | Pt/γ-Al₂O₃ (0.5 wt. %) | H₂, Elevated Temperature | Indole, Tetrahydroindole, Hexahydroindole | google.com |

| 2-Oxocyclohexaneacetonitrile | Rh/γ-Al₂O₃ (0.5 wt. %) | H₂, Elevated Temperature | Indole, Tetrahydroindole, Hexahydroindole | google.com |

| N-Boc-protected Indoles | Ru-NHC Complex | H₂ | Chiral Octahydroindoles | nih.gov |

| Indole | Pt/C, p-toluenesulfonic acid | H₂, Water | Indolines (Octahydroindole as byproduct) | nih.gov |

Modern and Advanced Methodologies in this compound Synthesis

To overcome the limitations of classical methods, modern synthetic chemistry has introduced more efficient and versatile strategies. These include multi-component reactions that build complex molecules in a single step and microwave-assisted protocols that dramatically accelerate reaction times.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a highly efficient route to complex molecular scaffolds like the hexahydroindole core. frontiersin.org These reactions are prized for their atom economy and procedural simplicity, reducing the number of synthetic steps and purification processes. frontiersin.orgmdpi.com

While direct MCR synthesis of the specific unsubstituted this compound is not prominently documented, MCRs are widely used to create highly substituted tetrahydro- and hexahydroindole derivatives. For example, a three-component reaction has been reported for the synthesis of 2-aryl-3-hydroxy-6,7-dihydro-1H-indol-4(5H)-ones in water. ijcce.ac.irsid.ir Another approach involves a Mannich-type multicomponent assembly process to construct complex heterocyclic systems. nih.gov The power of MCRs lies in their ability to generate molecular diversity, allowing for the rapid construction of libraries of related compounds by varying the starting components. researchgate.net These strategies often form a partially unsaturated indole ring, which can then be subjected to hydrogenation to access the corresponding saturated hexahydroindole structures.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technology for accelerating chemical reactions, often reducing reaction times from hours or days to mere minutes. nih.govnih.govanton-paar.com This technique utilizes dielectric heating to rapidly and uniformly heat the reaction mixture, leading to significant rate enhancements. anton-paar.comrsc.org

Microwave irradiation has been successfully applied to various classical indole syntheses, including the Fischer indole synthesis, to improve yields and shorten reaction times. nih.gov For the synthesis of the hexahydroindolone scaffold, microwave energy can be applied to cyclization or condensation steps. For instance, a one-pot, three-component reaction to produce acridine-1,8(2H,5H)-diones, which share a cyclohexanone-fused heterocyclic structure, is significantly accelerated under microwave irradiation. ijcce.ac.irsid.ir Similarly, the synthesis of various N-heterocycles, including substituted indoles and quinolines, has been shown to be more efficient with microwave heating compared to conventional methods. tandfonline.com While specific protocols for the unsubstituted this compound are not extensively detailed, the application of microwave technology to the underlying cyclization and hydrogenation reactions represents a key area for process optimization in modern heterocyclic chemistry. actascientific.comscispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of MAOS | Reference |

|---|---|---|---|---|

| Synthesis of 4,5-Diaryl-2-sydnonyl-1-substituted imidazoles | 1-3 days at 90-110°C | 30-90 minutes | Drastic reduction in reaction time | tandfonline.com |

| Synthesis of 2-Aryl-3,4-dihydro-2H-thieno[3,2-b]indoles | 30-70 minutes in refluxing ethanol | 3-6 minutes at 90°C | High yields, very short reaction time | tandfonline.com |

| Synthesis of Acridine-1,8(2H,5H)-diones | N/A | Good to excellent yields | One-pot, three-component efficiency | ijcce.ac.irsid.ir |

| Synthesis of Quinolines | 7-10 hours | 1.5-2.5 hours | Higher yields, shorter reaction time | tandfonline.com |

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including derivatives of the this compound core structure. rsc.org This technology offers significant advantages in terms of safety, scalability, and efficiency by enabling precise control over reaction parameters such as temperature, pressure, and reaction time. wuxiapptec.com

The application of flow chemistry has been particularly beneficial in improving synthetic routes to complex molecules. For instance, it has been used to enhance the synthesis of melanin-concentrating hormone receptor 1 (MCHr1) antagonists that feature a 1H,2H,3H,4H,5H- researchgate.netnih.govdiazepino[1,7-a]indole scaffold. researchgate.net A key development in this area was a novel, one-step heterogeneous catalytic hydrogenation for creating ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate (B1210297) from ethyl 4-(2-nitrophenyl)-3-oxobutanoate, which circumvents the need for traditional, and often less environmentally friendly, reducing agents. researchgate.net

Furthermore, the N-alkylation of the indoline (B122111) nitrogen has been optimized using a purpose-built flow reactor, which allowed for a nearly tenfold reduction in the excess of carcinogenic 1,2-dibromoethane. researchgate.net This optimization resulted in almost complete conversion in a fraction of the time required for batch processes (30 minutes versus 4 days), leading to a roughly 200-fold increase in space-time yield. researchgate.net

Continuous flow systems, such as the Corning flow system, are capable of producing 1-5 kg of product per day and offer excellent mixing and heat exchange with a broad operational temperature range from -60 to 200 °C. wuxiapptec.com Similarly, systems like the Oushisheng flow hydrogenation system can produce 2-5 kg per day at pressures up to 10 MPa. wuxiapptec.com These capabilities highlight the potential of flow chemistry for the large-scale production of indole derivatives. rsc.orgwuxiapptec.com

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. dokumen.pubmdpi.com These reactions have been successfully applied to the synthesis of various heterocyclic structures, including those related to the this compound core.

One notable application is the synthesis of 4-aminophthalazin-1(2H)-ones through the palladium-catalyzed cross-coupling of o-(pseudo)halobenzoates and hydrazines with isocyanide insertion, followed by lactamization. nih.gov This method provides a regioselective route to products that are otherwise difficult to obtain. nih.gov

In the context of indole derivatives, palladium catalysis has been used for the direct C-H arylation of carbamates derived from diarylmethylanilines, leading to the formation of 5,6-dihydrophenanthridines with good yields and enantioselectivities when a bifunctional chiral phosphine/carboxylate ligand is employed. ua.es Another significant application is the synthesis of 5-(3-indolyl)azoles via a palladium-catalyzed double C-H bond cleavage, which has been used to produce the indole alkaloids pimprinine (B1677892) and WS-30581 A. rsc.org

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of heteroatomic compounds with alkenes, has been utilized to create a sigma bond between two sp2-hybridized carbon atoms. mdpi.com This has been demonstrated in the coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. mdpi.com Additionally, the Stille coupling, which involves an organotin compound, has been used to synthesize derivatives of 1-benzyl-3-iodo-1H-indole-2-carbonitrile, albeit with low to moderate yields. mdpi.com

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound and its derivatives is of significant interest due to the stereospecific nature of their biological activity. Advanced synthetic strategies have been developed to control the three-dimensional arrangement of atoms in these molecules.

Enantioselective Catalysis

Enantioselective catalysis involves the use of chiral catalysts to produce one enantiomer of a chiral product in excess over the other. This approach is crucial for synthesizing enantiomerically pure pharmaceutical compounds.

A notable example is the organocatalytic enantioselective synthesis of axially chiral N,N'-bisindoles. This is achieved through a formal (3+2) cycloaddition of indole-based enaminones with 2,3-diketoesters, catalyzed by a chiral phosphoric acid, resulting in good yields and high enantioselectivities (up to 87% yield and 96% ee). researchgate.net Similarly, the enantioselective synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines has been accomplished via a Pictet-Spengler-type reaction using a helically chiral cyclopentadiene (B3395910) catalyst, achieving high yields and enantiomeric excesses (up to 96% yield and 99:1 e.r.). acs.org

Chiral cyclopentadienyl (B1206354) (Cp) metal complexes have also proven to be effective catalysts for asymmetric C-H functionalization reactions. snnu.edu.cn For instance, rhodium complexes of 1,1'-spirobiindane-derived Cp (SCp) ligands have been successfully used in the enantioselective aryl C-H addition to nitroalkenes, affording products in up to 88% yield with up to 98% ee. snnu.edu.cn

Diastereoselective Control in Ring Formation

Diastereoselective synthesis focuses on forming a specific diastereomer from a molecule with multiple stereocenters. This is particularly important in the construction of complex polycyclic systems.

One strategy involves a domino Robinson annulation/5-endo intramolecular aza-Michael reaction, which allows for the construction of complex octahydroindoles with up to four stereocenters, excellent enantioselectivities (up to 95% ee), and complete diastereoselective control in a single pot. scispace.com Another approach is a photoredox-induced dearomative radical (4+2)-cyclization/1,4-addition cascade between 3-(2-iodoethyl)indoles and acceptor-substituted alkenes. This reaction creates three C-C bonds and one C-H bond, along with three contiguous stereogenic centers, to form functionalized hexahydrocarbazoles. nih.gov

The diastereoselective synthesis of indoline- and pyrrole-embedded tetracycles has been achieved through a dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction. acs.org Furthermore, the addition of 1-trimethylsilyloxycyclohexene to nitroolefins leads to the formation of epimeric bicyclic nitronates, which can be used in subsequent nitroaldol additions or 1,3-dipolar cycloadditions to produce trisubstituted hexahydrobenzopyranols or tricyclic compounds, respectively, with high diastereoselectivity. cdnsciencepub.com

Chiral Auxiliary and Ligand-Mediated Approaches

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. york.ac.uksigmaaldrich.com After the reaction, the auxiliary is removed and can often be recycled. york.ac.uk This method provides high levels of diastereocontrol, and the resulting diastereomers can be separated by standard techniques like chromatography or crystallization. york.ac.uk Examples of common chiral auxiliaries include oxazolidinones and ephedrine (B3423809) derivatives. sigmaaldrich.comgoogle.com

Ligand-mediated asymmetric synthesis involves the use of chiral ligands that coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the reaction. nih.govrsc.org A new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) has been developed for the asymmetric addition of Grignard reagents to ketones, producing highly enantioenriched tertiary alcohols (up to 95% ee). nih.govrsc.org These ligands have expanded the scope of this methodology to include aromatic Grignard reagents for the first time. nih.gov

The synthesis of chiral monoanionic [ON] ancillary phenolate (B1203915) ligands has also been reported. scirp.org These ligands, prepared through a Mannich-type condensation, are promising candidates for metal-catalyzed asymmetric reactions. scirp.org

Reactivity and Chemical Transformations of Hexahydro 1h Indol 4 2h One

Reactions Involving the Ketone Moiety

The ketone at the C-4 position is a key functional group that dictates much of the compound's reactivity. It can undergo reactions typical of cyclic ketones, including nucleophilic additions, enolization-based reactions, and selective functionalizations.

The electrophilic carbon of the carbonyl group in Hexahydro-1H-indol-4(2H)-one is susceptible to attack by various nucleophiles. libretexts.org These reactions typically proceed via a tetrahedral intermediate, which is then protonated to yield an alcohol. The stereochemical outcome of the addition is influenced by the steric hindrance imposed by the bicyclic ring system.

Common nucleophilic addition reactions include:

Reduction to Alcohols: The use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the corresponding secondary alcohol, 4-hydroxy-octahydroindole. The choice of reagent can influence the stereoselectivity of the resulting alcohol.

Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols, introducing a new carbon-carbon bond at the C-4 position.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt under acidic conditions can form a cyanohydrin, which is a useful intermediate for synthesizing α-hydroxy acids and other derivatives. libretexts.org

Amine Addition: The reaction with primary amines can lead to the formation of imines, while secondary amines can form enamines, which are key intermediates for further functionalization. nih.gov For instance, enamines derived from related cyclohexanone (B45756) derivatives readily undergo nucleophilic addition to electrophilic partners. nih.gov

A review of related tetrahydroindol-4-ones highlights their use in building complex polyheterocyclic structures through reactions initiated at the ketone or its derivatives. nih.gov For example, a reaction cascade can be initiated by the nucleophilic addition of an enamine to a 1,2,4,5-tetrazine, confirming the viability of the ketone's enamine derivative as a nucleophile. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Reagent(s) | Product Type |

|---|---|---|---|

| Reduction | Hydride (H⁻) | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | Organomagnesium (R-MgX) | R-MgX, then H₃O⁺ | Tertiary Alcohol |

| Cyanohydrin Formation | Cyanide (CN⁻) | KCN, H₂SO₄ | Cyanohydrin |

| Imine Formation | Primary Amine (R-NH₂) | R-NH₂, Acid catalyst | Imine |

| Enamine Formation | Secondary Amine (R₂NH) | R₂NH, Acid catalyst | Enamine |

Enolization and Condensation Pathways

The presence of α-hydrogens adjacent to the carbonyl group allows this compound to form an enol or enolate intermediate under acidic or basic conditions, respectively. This enolization is a gateway to a variety of condensation reactions.

Aldol (B89426) Condensation: The enolate can react with other carbonyl compounds, including aldehydes or ketones, in an aldol addition or condensation reaction to form β-hydroxy ketones or α,β-unsaturated ketones.

Claisen-Schmidt Condensation: Reaction with aromatic aldehydes under basic conditions can lead to the formation of α,α'-bis(benzylidene) derivatives, a common reaction for cyclic ketones.

Synthesis of Fused Systems: Enolization is a key step in multicomponent reactions used to construct more complex heterocyclic systems. For example, 1,3-dicarbonyl compounds, which are structurally related to the enol form of ketones, are used in the synthesis of dihydro-1H-indol-4(5H)-one derivatives. bohrium.comscielo.org.mx The condensation of silyl (B83357) enol ethers with subsequent reductive cyclization is another powerful method for creating functionalized pyrrolidines and related structures. acs.org

A notable application involves the reaction of 1,3-bis-silyl enol ethers with 1-azido-2,2-dimethoxyethane, which, after reductive cyclization, yields various 2-alkylidene-4-methoxypyrrolidines. acs.org This highlights the synthetic utility of enol-type reactivity in building upon the core indole (B1671886) structure.

The carbonyl group can be transformed into other functional groups, providing a handle for further synthetic modifications.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The ketone can be converted into an alkene through reaction with phosphorus ylides (Wittig reaction) or phosphonate (B1237965) carbanions (HWE reaction). A Wittig-Horner reaction has been successfully performed on an aldehyde derived from a tetrahydroindol-4-one, indicating this pathway is accessible for the ketone as well. nih.gov

Acetal (B89532) and Thioacetal Formation: The ketone can be protected by forming an acetal or thioacetal through reaction with an alcohol or thiol in the presence of an acid catalyst. This is often a necessary step to prevent the ketone from reacting in subsequent transformations targeting other parts of the molecule.

Beckmann Rearrangement/Fragmentation: Conversion of the ketone to its corresponding oxime (by reaction with hydroxylamine) opens the possibility for a Beckmann rearrangement to form a lactam. Alternatively, a nucleophile-intercepted Beckmann fragmentation (NuBFr) can occur, leading to nitrile-containing products. nih.gov

Transformations of the Partially Saturated Indole System

The partially saturated nature of the bicyclic system allows for oxidation and reduction reactions that modify the core structure, leading to either fully aromatic indoles or fully saturated octahydroindoles.

Oxidation reactions primarily focus on the aromatization of the six-membered ring to generate the corresponding indole or oxindole (B195798) derivative. This transformation is synthetically valuable as it provides access to a class of compounds with significant biological activity.

Dehydrogenation: Aromatization is commonly achieved through dehydrogenation using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures. nih.gov

Chemical Oxidation: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are highly effective for the oxidation of related indoline (B122111) systems to their indole counterparts, often in excellent yields. nih.govwiley.com Other oxidizing agents mentioned for similar structures include potassium permanganate (B83412) and chromium trioxide. Aromatization of a related 1,6,7,7a-tetrahydro-2H-indol-2-one was successfully achieved using phosphorus oxychloride (POCl₃). acs.org

Table 2: Common Oxidation Reagents and Products

| Reagent(s) | Product Type | Reference |

|---|---|---|

| 10% Pd/C, heat | 4-Hydroxyindole | nih.gov |

| DDQ | Indole derivative | nih.govwiley.com |

| POCl₃ | Aromatized Indole | acs.org |

| Potassium Permanganate, Chromium Trioxide | Oxidized derivatives (e.g., diones) |

Reduction Reactions

Reduction reactions can target either the ketone (as discussed in 3.1.1) or the enamine-like double bond within the five-membered pyrrole (B145914) ring, leading to a fully saturated octahydroindole system.

Catalytic Hydrogenation: High-pressure hydrogenation over a metal catalyst (e.g., Platinum, Rhodium) can reduce both the ketone and the inherent imine character of the pyrrole ring, yielding the fully saturated octahydroindole-4-ol.

Hydride Reductions: Strong reducing agents like LiAlH₄ can reduce the ketone to an alcohol. In related fused heterocyclic systems, borane (B79455) (BH₃) has been used for the selective reduction of lactam moieties where LiAlH₄ proved unselective and led to ring cleavage. nih.gov The reduction of related enamine systems has been achieved using formic acid. researchgate.net

These transformations underscore the versatility of the this compound scaffold, allowing for extensive modification at both the ketone and the bicyclic ring system to generate a wide array of functionalized indole derivatives.

Electrophilic and Nucleophilic Substitution Processes

The this compound scaffold, being a partially hydrogenated indole derivative, exhibits reactivity towards both electrophiles and nucleophiles. The nature of these reactions is influenced by the specific reaction conditions and the substitution pattern on the indole ring.

Electrophilic Substitution:

Indoles are generally considered π-excessive heterocycles, making them prone to electrophilic substitution, with the C-3 position being the preferred site of attack. bhu.ac.in This is due to the stability of the resulting cationic intermediate, which can be stabilized by the delocalization of the nitrogen's lone pair of electrons. bhu.ac.in While the core reactivity is at the indole nucleus, the saturated carbocyclic ring of this compound can also undergo reactions typical of ketones.

Common electrophilic substitution reactions for indole derivatives include reactions with halogens or nitrating agents under acidic conditions. For instance, the Vilsmeier-Haack reaction is a common method for formylation at the C-3 position of indoles.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the indole nucleus are less common and typically require activation of the ring. However, the presence of the ketone functionality in this compound provides a site for nucleophilic attack. Furthermore, derivatives of this scaffold can be designed to facilitate nucleophilic substitution.

For example, the synthesis of 3a-substituted hexahydropyrrolo[2,3-b]indole derivatives has been achieved through nucleophilic displacement of a bromo group at the C3a position. rsc.org This approach has proven challenging due to the structural features of the diazabicyclo[3.3.0]octane framework, but successful substitutions have been reported with various nucleophiles, including morpholine, pyrrolidine (B122466), and indoles, often facilitated by the use of ionic liquids as solvents. rsc.org

A study on 1-methoxyindole-3-carbaldehyde (B1618907) demonstrated that nucleophilic substitution can occur at the C-2 position with various sulfur, oxygen, and nitrogen-centered nucleophiles. clockss.org Reactions with sodium methoxide (B1231860) and sodium ethoxide yielded the corresponding 2-alkoxy derivatives in high yields. clockss.org Nitrogen nucleophiles like pyrrole, indole, and imidazole (B134444) also reacted to give the expected substitution products. clockss.org

The table below summarizes some examples of nucleophilic substitution reactions on related indole scaffolds.

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 3a-bromohexahydropyrrolo[2,3-b]indole | Morpholine | 3a-morpholinohexahydropyrrolo[2,3-b]indole | 94 | rsc.org |

| 3a-bromohexahydropyrrolo[2,3-b]indole | Pyrrolidine | 3a-pyrrolidinohexahydropyrrolo[2,3-b]indole | - | rsc.org |

| 3a-bromohexahydropyrrolo[2,3-b]indole | Indole | 3a-(indol-3-yl)hexahydropyrrolo[2,3-b]indole | 71-88 | rsc.org |

| 1-methoxyindole-3-carbaldehyde | Sodium methoxide | 2-methoxyindole-3-carbaldehyde | 90 | clockss.org |

| 1-methoxyindole-3-carbaldehyde | Pyrrole | 2-(pyrrol-1-yl)indole-3-carbaldehyde | 99 | clockss.org |

Ring-Opening and Rearrangement Processes

The this compound ring system can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of diverse molecular architectures.

Ring-Opening Reactions:

The cleavage of bonds within the heterocyclic or carbocyclic rings can be induced by various reagents and conditions. For instance, Rh(I)-catalyzed ring-opening of oxabicyclic adducts derived from 2-imido substituted furans has been used to prepare highly functionalized hexahydro-1H-indol-2(3H)-one derivatives. nih.gov This reaction proceeds with various nucleophiles in good yield and high diastereoselectivity. nih.gov The proposed mechanism involves coordination of the Rh(I) to the double bond, followed by nitrogen-assisted cleavage of a carbon-oxygen bond to form a π-allyl rhodium(III) intermediate. nih.gov

In another example, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with sulfoxonium ylides provides a route to 2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-ones. jst.go.jp This reaction is initiated by the nucleophilic attack of the ylide on the cyclopropane (B1198618) ring. jst.go.jp

Rearrangement Reactions:

Skeletal rearrangements of hexahydro-4H-indol-4-ones have been developed to synthesize highly functionalized dihydroxy-4H-cyclopenta[b]pyridin-4-ones and 8-alkenyl oxepane-2,6-diones. nih.gov This base-controlled selective rearrangement demonstrates high chemoselectivity and can be modulated by the choice of base (LiOH or Et3N). nih.gov The resulting 8-alkenyl oxepane-2,6-diones can be further transformed into 5-(pyrrol-2-yl)dihydrofuran-2(3H)-ones through an intramolecular rearrangement. nih.gov

The Claisen rearrangement, a well-known pericyclic reaction, has also been studied in related systems. For example, the rearrangement of cinnamyloxybenzenes produces ortho- and para-rearranged products. scirp.org

The following table provides examples of ring-opening and rearrangement reactions involving indole-related structures.

| Starting Material | Reagent/Condition | Product Type | Reference |

| Oxabicyclic adduct of 2-imido furan | Rh(I) catalyst, Nucleophile | Hexahydro-1H-indol-2(3H)-one derivative | nih.gov |

| Cyclohexane-1,3-dione-2-spirocyclopropane | Sulfoxonium ylide | 2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-one | jst.go.jp |

| Hexahydro-4H-indol-4-one | LiOH or Et3N | Dihydroxy-4H-cyclopenta[b]pyridin-4-one or 8-Alkenyl oxepane-2,6-dione | nih.gov |

Annulation and Fused Heterocycle Formation

This compound and its derivatives are valuable building blocks for the synthesis of polycyclic systems through annulation and cycloaddition reactions. These strategies allow for the construction of complex molecular frameworks with potential biological activities.

Construction of Polycyclic Indoline Skeletons

The synthesis of polycyclic indoline skeletons is of significant interest due to their prevalence in bioactive natural products and pharmaceuticals. rsc.orgnih.gov Various catalytic methods have been developed to construct these complex architectures.

A gold(I)-catalyzed method has been reported for the stereoselective synthesis of highly functionalized polycyclic indolines with four contiguous stereocenters. rsc.org This method allows for the controlled formation of either oxabridged-ring or ring-opening polycyclic indoline derivatives by using different gold catalytic systems. rsc.org

Another approach involves a Zn(II)-catalyzed divergent synthesis of functionalized polycyclic indolines through formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. polimi.itacs.org The reaction pathway is dictated by the substituents on the indole and diazadiene substrates. polimi.itacs.org

Formation of Fused Pyridoindole Systems

The fusion of a pyridine (B92270) ring to the indole core results in pyridoindole systems, a class of compounds with diverse pharmacological properties. nih.govontosight.ai The Fischer indole synthesis is a classical and versatile method for constructing the pyridoindole framework. This typically involves the reaction of an arylhydrazine with a piperidone derivative under acidic conditions.

The synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives has been extensively studied, with the stereochemistry at the 4a and 9b positions being crucial for their biological activity. nih.gov The cis-configuration is often favored under kinetic control, while thermodynamic conditions may lead to the trans-isomer.

The table below highlights some key strategies for the formation of fused pyridoindole systems.

| Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

| Fischer Indole Synthesis | Arylhydrazine, Piperidone, Acid catalyst | Tetrahydro-pyridoindole | |

| Gold(I)-Catalyzed Annulation | Gold(I) catalyst, Indole derivative | Polycyclic Indoline | rsc.org |

| Zn(II)-Catalyzed Cycloaddition | Zn(II) catalyst, Indole, 1,2-Diaza-1,3-diene | Tetrahydro-1H-pyridazino[3,4-b]indole | polimi.itacs.org |

Cycloaddition Reactions (e.g., [4+2], [6π])

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems in a stereocontrolled manner. This compound and related indole derivatives can participate in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction):

The Diels-Alder reaction has been employed in the synthesis of complex indole alkaloids. clockss.org For instance, the reaction of a 2-vinylindole derivative with a dienophile can lead to the formation of a new six-membered ring. clockss.org However, the success of these reactions can be sensitive to the substitution pattern of the reactants. clockss.org

A Zn(II)-catalyzed [4+2] cycloaddition of indoles with 1,2-diaza-1,3-dienes has been used to synthesize tetrahydro-1H-pyridazino[3,4-b]indoles. polimi.itacs.org The reaction proceeds with various substituted indoles and cyclic diazadienes to afford tetracyclic fused ring systems in moderate to good yields. polimi.itacs.org In some cases, a ring-opened [4+2] product is observed, particularly when the C3 position of the indole is unsubstituted. polimi.itacs.org

[6π] Electrocyclization:

The photochemical [6π] electrocyclization of N-aryl-β-enaminones provides a route to cis-hexahydrocarbazol-4-ones. acs.org The reaction proceeds via a conrotatory ring closure from a triplet excited state, followed by a suprafacial evitachem.com hydrogen migration. acs.org The presence of an acceptor substituent on the nitrogen atom enhances the stability of the cyclized products. acs.org

The table below summarizes examples of cycloaddition reactions involving indole derivatives.

| Cycloaddition Type | Reactants | Catalyst/Condition | Product | Reference |

| [4+2] | 2-Vinylindole, Dienophile | Heat | Seco-aspidospermidine derivative (expected) | clockss.org |

| [4+2] | Indole, 1,2-Diaza-1,3-diene | Zn(II) catalyst | Tetrahydro-1H-pyridazino[3,4-b]indole | polimi.itacs.org |

| [6π] | N-Aryl-β-enaminone | UV light (300 nm) | cis-Hexahydrocarbazol-4-one | acs.org |

Mechanistic Investigations in the Chemistry of Hexahydro 1h Indol 4 2h One

Elucidation of Reaction Pathways

The chemical reactivity of the hexahydro-1H-indol-4(2H)-one scaffold is diverse, allowing for its participation in various reaction pathways to construct more complex molecules. These pathways are often initiated at the enaminone-like functionality inherent in the parent tetrahydroindolone structure or through activation of C-H bonds.

One significant pathway involves domino reactions or cascade cyclizations . For instance, β-enamino esters, which can be generated from tryptamines, are valuable building blocks for sequential Pictet-Spengler reactions to construct indole-annulated heterocycles. nih.gov A proposed mechanism for the formation of complex acridine-dione structures, which share features with indolones, involves an initial dehydration followed by an aza-Michael addition of a nucleophile to the resulting α,β-unsaturated ketone intermediate. researchgate.netresearchgate.net This is followed by an ethereal ring opening, which generates a key intermediate that subsequently cyclizes to form the final polycyclic system. researchgate.net This type of pathway highlights the importance of Michael additions in extending the molecular framework. researchgate.net

Another key reaction pathway is transition-metal-catalyzed annulation . Research on the closely related 4,5,6,7-tetrahydroindol-4-ones has shown that they can undergo benzannulation with enaldiazo compounds catalyzed by Cp*Rh(III). mdpi.com A plausible mechanism suggests the formation of a rhodium carbenoid complex, which undergoes α-insertion and protonation. mdpi.com This is followed by a Brønsted acid-catalyzed double bond isomerization, a Friedel-Crafts cyclization, and finally dehydration to yield the benzo-fused product. mdpi.com Similarly, Rh(III)-catalyzed C-H activation and annulation of enaminones with sulfoxonium ylides can produce naphthalenes, proceeding through key δ-rhodacyclic and Rh(III)-carbene intermediates. thieme-connect.com

Furthermore, the ketone functionality can be a starting point for classical reactions like the Fischer indole (B1671886) synthesis . Arylhydrazones formed from the ketone can undergo mdpi.commdpi.com-sigmatropic rearrangements to yield complex carbazole (B46965) structures. mdpi.com

Role of Catalysis in Mechanistic Control and Selectivity

Catalysis is paramount in directing the reaction pathways of this compound and its precursors, often determining the final product structure with high selectivity. Both metal catalysts and organocatalysts play significant roles.

Metal catalysis is extensively used to achieve selective C-H functionalization and annulation. The choice of metal can lead to completely different products, demonstrating remarkable chemoselectivity. For example, the reaction of an enaminone with an iodonium (B1229267) ylide under Rh(III) catalysis leads to 2-spirocyclo-pyrrol-3-ones via a cascade involving alkenyl C-H activation and a pinacol (B44631) rearrangement. researchgate.net In stark contrast, using a Ru(II) catalyst with the same substrates yields 3a,7a-dihydroxy hexahydro-4H-indol-4-ones through a [3+2] annulation pathway. researchgate.netresearchgate.net This highlights the catalyst's critical role in controlling the reaction mechanism.

Rhodium catalysts, particularly Cp*Rh(III) complexes, are effective for various C-H activation cascades. nih.govbeilstein-journals.orgmdpi.comrsc.orgnih.govrsc.org In the annulation of enaminones, the catalytic cycle is often initiated by the coordination of the enaminone's oxygen atom to the Rh(III) center, followed by ortho C-H activation to form a five-membered rhodacycle intermediate. nih.gov This intermediate then reacts with the coupling partner, such as a diazo compound or ylide, through migratory insertion to build the new ring system. nih.govmdpi.com Gold(I) catalysts have also been shown to be effective in Pictet-Spengler type reactions involving indole derivatives, proceeding via a C2-auration of the indole ring. acs.orgchemrxiv.orgresearchgate.netchemrxiv.org This process can be highly chemoselective, enabling sequential cascade reactions to build molecular complexity. acs.orgchemrxiv.org

The table below summarizes the effect of different metal catalysts on the reactions of enaminones, which are structurally related to indol-4-ones.

| Catalyst System | Reactants | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Ru(II) | Enaminone + Iodonium Ylide | [3+2] Annulation | Dihydroxy hexahydro-4H-indol-4-ones | researchgate.net |

| Rh(III) | Enaminone + Iodonium Ylide | Cascade C-H Activation / Pinacol Rearrangement | 2-Spirocyclo-pyrrol-3-ones | researchgate.net |

| Cp*Rh(III) | Tetrahydroindol-4-one + Enaldiazo compound | Benzannulation | Benzo-fused Indole | mdpi.com |

| Au(I) | Indoleamines + Aldehydes | iso-Pictet–Spengler | Polycyclic Indole Scaffolds | acs.orgchemrxiv.org |

Transition State Analysis and Intermediate Identification

Understanding a reaction mechanism in detail requires the characterization of transient species like intermediates and the analysis of transition states. In the chemistry of this compound and related systems, these investigations are accomplished through a combination of spectroscopic methods and computational studies.

Intermediate Identification is often achieved using techniques like NMR spectroscopy. In organocatalytic reactions, which are relevant to the functionalization of the indol-4-one (B1260128) core, intermediates can sometimes be isolated and characterized. For example, in the organocatalytic α-chlorination of aldehydes, stable covalent aminal intermediates, which are ternary adducts of the substrate, catalyst, and reagent, have been successfully isolated. researchgate.netfu-berlin.denih.gov NMR-assisted kinetic studies and isotopic labeling of these isolated species can then clarify whether they are on the main catalytic cycle or represent off-cycle sinks. fu-berlin.denih.govscispace.com The formation of such off-cycle intermediates can inhibit catalysis, and understanding their structure is key to optimizing the reaction. rsc.org In other cases, intermediates are proposed based on control experiments and established reactivity patterns, such as the rhodacyclic intermediates in metal-catalyzed C-H activations. nih.govacs.org

Transition State Analysis increasingly relies on computational methods like Density Functional Theory (DFT). nih.govresearchgate.netacs.orgacs.org These studies provide energetic profiles of reaction pathways, helping to explain observed selectivity. For instance, DFT calculations have been used to shed light on the mechanism of the nucleophile-intercepted Beckmann fragmentation (NuBFr) of related carbazole systems, supporting the involvement of an unusual aziridinium (B1262131) ion as a key intermediate. nih.gov Computational studies can compare the energetics of different potential pathways, such as those involving a 2-hydroxyallyl cation versus a deprotonated oxyallyl cation in (3+2) cycloadditions, confirming that both can be viable under certain conditions. acs.orgresearchgate.net For metal-catalyzed reactions, DFT can elucidate the mechanism of C-H bond cleavage—distinguishing between possibilities like concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution—and explain the origins of regioselectivity and stereoselectivity. nih.gov

Retrosynthetic Analysis and Strategic Applications of Hexahydro 1h Indol 4 2h One As a Building Block

Disconnection Strategies for Complex Natural Product Cores

Retrosynthesis, the conceptual process of deconstructing a target molecule into simpler, commercially available starting materials, is a cornerstone of modern synthetic planning. preprints.org When the target molecule is a complex natural product, identifying key strategic disconnections is crucial for developing an efficient and elegant synthetic route. The hexahydro-1H-indol-4(2H)-one scaffold and its derivatives serve as pivotal intermediates in the synthesis of several indole (B1671886) alkaloids, allowing for logical disconnections that simplify intricate polycyclic systems.

In the synthesis of uleine-type alkaloids, which feature a bridged tetracyclic hexahydro-1H-1,5-methanoazocino[4,3-b]indole ring system, a key disconnection strategy involves breaking the complex tetracycle down to a more manageable tricyclic or bicyclic precursor. researchgate.net For instance, a retrosynthetic analysis might simplify the target to a functionalized indolenine, which can be traced back to a substituted hexahydroindole derivative. The synthesis of hasubanan (B79425) alkaloids, such as (-)-cepharamine and (−)-sinoracutine, also showcases the strategic use of precursors that can be conceptually derived from hexahydroindole cores. researchgate.net The assembly of these complex frameworks often relies on intramolecular C-N bond formations, such as aza-Michael additions or domino cyclizations, which are facilitated by the pre-existing ring system of an indole-based building block. researchgate.net

A formal retrosynthetic approach for a hypothetical complex alkaloid containing the indol-4-one (B1260128) core might involve the following key disconnections:

C-N Bond Disconnection: Breaking a key carbon-nitrogen bond within a fused polycyclic system often simplifies the structure significantly. This is a common strategy in alkaloid synthesis, where the nitrogen atom is a key player in biological activity and synthetic strategy.

Ring-Closing Metathesis (RCM) Disconnection: For larger rings fused to the indole core, an RCM disconnection can reveal a diene-containing precursor, simplifying the cyclic complexity.

Pictet-Spengler or Friedel-Crafts Disconnection: These classic indole reactions are powerful tools for forming rings fused to the indole nucleus. Retrosynthetically, disconnecting via these reactions can lead back to a simpler indole derivative and a carbonyl-containing fragment.

The following table details examples of natural product classes and the strategic disconnections that could conceptually lead back to a this compound type precursor.

| Natural Product Class | Core Structure | Key Disconnection Strategy | Potential Precursor Type |

| Uleine Alkaloids | Hexahydro-1,5-methanoazocino[4,3-b]indole | Intramolecular Cyclization / Domino Reaction | Functionalized Indolenine / Cyclopentene |

| Hasubanan Alkaloids | Aza-[4.4.3]-propellane | Aza-Michael Addition | Tricyclic amine precursor |

| Heteroyohimbine Alkaloids | Pentacyclic Indole System | Intramolecular Pictet-Spengler Reaction | Functionalized Tryptamine Derivative |

| Daphniyunnine B | Complex Polycyclic Alkaloid | Not specified | (Thiophen-2-yl)propyl)-hexahydro-1H-indole-3-carboxylate |

This table presents conceptual disconnection strategies for classes of natural products where indole-based building blocks are central.

This compound as a Precursor to Advanced Heterocyclic Scaffolds

The synthetic utility of the this compound scaffold extends beyond natural product synthesis into the construction of novel, advanced heterocyclic systems. Its parent scaffold, 4,5,6,7-tetrahydroindol-4-one, is a particularly valuable starting point for creating polyheterocyclic structures through various modern synthetic methodologies. nih.gov The ketone and the N-H group of the pyrrolidine (B122466) ring are key functional handles that allow for diverse chemical transformations.

One powerful strategy involves transition-metal-catalyzed C-H activation and annulation reactions. For example, Rh(III)-catalyzed oxidative [4+2] cycloaddition of 4,5,6,7-tetrahydroindol-4-one with 1,3-dienes can be used to construct quinoline-fused indole systems. nih.gov Similarly, a Cp*Rh(III)-catalyzed benzannulation with enaldiazo compounds can yield benzo-fused indole products in high yield. nih.gov These methods provide efficient access to complex, fused aromatic systems that are of significant interest in medicinal chemistry.

Furthermore, the tetrahydroindol-4-one core can participate in multicomponent reactions to build intricate molecular frameworks. A one-pot, two-step reaction with 1-bromo-2-(2,2-difluorovinyl)benzenes and other N-H containing heterocycles can produce tetrahydroindolo fused isoquinoline (B145761) derivatives. nih.gov The reaction proceeds through a double substitution of the fluorine atoms followed by a palladium-catalyzed intramolecular C-H arylation. nih.gov

The Fischer indole synthesis is another classic yet effective method that can be applied to derivatives of this compound to create more complex indole-containing systems. For example, arylhydrazones derived from related hexahydroacridin-4(1H)-ones can be cyclized to form novel hexahydro-5H-indolo[3,2-c]acridines. researchgate.net

The following table summarizes selected transformations of the tetrahydroindol-4-one scaffold into more advanced heterocyclic systems, highlighting the versatility of this building block.

| Starting Scaffold | Reagents and Conditions | Resulting Heterocyclic Scaffold | Yield (%) | Reference |

| 4,5,6,7-Tetrahydroindol-4-one | 1-Bromo-2-(2,2-difluorovinyl)benzene, Pd-catalyst | Tetrahydroindolo fused isoquinoline derivative | 34 | nih.gov |

| N-Methyl-4,5,6,7-tetrahydroindol-4-one | Enaldiazo compound, [Cp*Rh(III)] catalyst | researchgate.netnih.gov-Benzo-fused 4,5,6,7-tetrahydroindol-4-one | 88 | nih.gov |

| N-Methyl-4,5,6,7-tetrahydroindol-4-one | 1,3-Diene, [Rh(III)] catalyst | Quinoline-fused 4,5,6,7-tetrahydroindol-4-one | Not specified | nih.gov |

This interactive table showcases the power of the indol-4-one core in constructing diverse and complex heterocyclic architectures.

These examples underscore the strategic importance of this compound and its unsaturated analog as foundational synthons. Their ability to be transformed into a wide range of complex polycyclic and heterocyclic structures makes them indispensable tools for both the total synthesis of natural products and the discovery of new chemical entities.

Computational and Theoretical Studies on Hexahydro 1h Indol 4 2h One

Prediction of Reactivity and Stereoselectivity through DFT and Other Methods

DFT and other computational methods are powerful tools for predicting how and where a molecule will react. For Hexahydro-1H-indol-4(2H)-one, these studies would focus on several key aspects of its reactivity.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack. For this ketone, the LUMO is expected to be centered on the carbonyl carbon, making it the primary site for nucleophiles. The HOMO would likely be associated with the nitrogen atom's lone pair, indicating its basicity and nucleophilicity. acs.org

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (typically red) indicate electron-rich areas susceptible to electrophilic attack, such as the oxygen of the carbonyl and the nitrogen atom. Regions of positive potential (typically blue) are electron-poor and are sites for nucleophilic attack.

Stereoselectivity: In reactions such as the reduction of the ketone or alkylation at the α-carbon, the formation of stereoisomers is possible. Computational modeling can predict the stereochemical outcome by calculating the transition state energies for the different pathways leading to each stereoisomer. The pathway with the lower activation energy will be favored, thus predicting the major product. For instance, in a hydride reduction of the carbonyl, the model would calculate the energies of the transition states for the hydride attacking from either face of the carbonyl plane to predict whether the resulting alcohol will be syn or anti with respect to the nitrogen bridgehead.

Mechanistic Insights from Computational Modeling

Computational modeling provides a virtual window into the step-by-step process of a chemical reaction, offering insights that are often difficult to obtain through experiments alone. For this compound, a key reaction for mechanistic study would be the aza-Robinson annulation, a plausible synthetic route to this molecule. wikipedia.orgmdpi.com

A computational investigation of this mechanism would involve:

Identifying Intermediates and Transition States: Each step of the reaction, from the initial Michael addition to the subsequent intramolecular aldol (B89426) condensation and final dehydration, would be modeled. The structures of all intermediates and the transition states connecting them would be calculated.

Calculating Reaction Energy Profiles: By determining the energy of each intermediate and transition state, a reaction energy profile can be constructed. This profile shows the energy changes throughout the reaction, highlighting the rate-determining step (the step with the highest energy barrier).

Investigating Solvent and Catalyst Effects: The role of solvents and catalysts (acid or base) can be explicitly modeled. For example, calculations can show how a base facilitates the deprotonation to form an enolate or how an acid protonates the carbonyl to activate it. This provides a deeper understanding of the optimal reaction conditions.

Through these detailed calculations, a complete picture of the reaction mechanism emerges, explaining how reactants are converted into products and why certain products are formed preferentially.

Advanced Analytical Methodologies in Hexahydro 1h Indol 4 2h One Research

Spectroscopic Characterization Methodologies (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the structural determination of hexahydro-1H-indol-4(2H)-one and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For derivatives of the hexahydroindolone scaffold, characteristic signals include multiplets for the aliphatic protons of the saturated rings and specific shifts for substituents. jmchemsci.com For instance, in N-substituted derivatives, the protons adjacent to the nitrogen atom show characteristic shifts.

¹³C NMR: Carbon NMR indicates the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon (C=O) of the ketone group in the hexahydroindol-4-one ring typically appears as a downfield signal in the range of 190-220 ppm. jmchemsci.comscielo.org.mx The chemical shifts of the other carbons in the bicyclic system provide information about the ring fusion and substitution pattern. jmchemsci.com

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. In the context of this compound, the most prominent absorption bands are:

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1640-1720 cm⁻¹. scielo.org.mxsamipubco.comnih.gov

A band in the range of 3300-3500 cm⁻¹ associated with the N-H stretching vibration of the secondary amine in the pyrrole (B145914) ring.

Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. scielo.org.mx The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, helping to confirm the connectivity of the bicyclic core. nih.govaip.org

Table 1: Illustrative Spectroscopic Data for Substituted Hexahydroindolone Scaffolds Data presented is for derivatives and serves to illustrate the application of spectroscopic methods.

| Technique | Feature | Typical Range / Observation | Reference Compound Example | Source |

|---|---|---|---|---|

| IR | C=O Stretch | 1645 - 1719 cm⁻¹ | 5-(4-Chlorophenyl)-...-hexahydroindeno[1,2-b]indole-9,10-dione (1713 cm⁻¹) | samipubco.comnih.gov |

| IR | N-H Stretch | ~3400 cm⁻¹ | 3,3'-Bis(indolylmethyl)methane (3404 cm⁻¹) | |

| ¹H NMR | Aliphatic Protons (Ring) | 1.80 - 3.00 ppm (multiplets) | 5-(4-Chlorophenyl)-...-hexahydroindeno[1,2-b]indole-9,10-dione | nih.gov |

| ¹³C NMR | Carbonyl Carbon (C=O) | 193.0 - 216.6 ppm | 3-(4-Bromophenyl)-...-tetrahydro-1H-indole-2,4-dione (193.0 ppm) | jmchemsci.comscielo.org.mx |

| Mass Spec. | Molecular Ion Peak | Corresponds to Molecular Formula | HRMS (EI) for C₁₆H₁₉NO: calculated 241.1466, found 241.1445 | scielo.org.mx |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound. mkuniversity.ac.in It provides precise data on bond lengths, bond angles, and torsional angles, which are crucial for confirming the molecular structure.

For this compound, which has chiral centers at the ring junction (positions 3a and 7a), X-ray crystallography is essential for determining the stereochemistry.

Relative Stereochemistry: This technique can definitively establish the relative orientation of substituents and the configuration at the chiral centers (e.g., cis or trans fusion of the rings). In studies of related heterocyclic systems, derivatization is sometimes used to obtain crystals suitable for X-ray analysis, which then allows for the determination of the relative stereochemistry of the parent molecule. unit.no

Absolute Stereochemistry: When a chiral probe is incorporated into the crystal lattice or when using anomalous dispersion techniques, X-ray crystallography can also determine the absolute configuration of the molecule, assigning R or S labels to each chiral center.

The data obtained from a single crystal X-ray diffraction experiment includes the crystal system, space group, and unit cell dimensions, which collectively describe the packing of the molecules in the solid state. mkuniversity.ac.in

Table 2: Key Information Obtained from X-ray Crystallographic Analysis

| Parameter | Description | Significance in Hexahydroindolone Research |

|---|---|---|

| Molecular Structure | The precise 3D arrangement of atoms. | Confirms the bicyclic structure and connectivity. |

| Bond Lengths & Angles | Distances between bonded atoms and angles between adjacent bonds. | Reveals any strain or unusual geometry in the fused rings. |

| Stereochemistry | The spatial arrangement of atoms (relative and absolute configuration). | Unambiguously determines the cis/trans nature of the ring fusion and the configuration at chiral centers. unit.no |

| Conformation | The specific geometry of the molecule, such as the puckering of the rings. | Provides insight into the most stable conformation in the solid state. acs.org |

| Crystal Packing | Arrangement of molecules in the crystal lattice. | Identifies intermolecular interactions like hydrogen bonding. |

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental for the isolation and purification of this compound from complex reaction mixtures or natural sources. creative-proteomics.com Purification is a critical step to ensure that the material subjected to spectroscopic and crystallographic analysis is a single, pure compound.

Commonly employed techniques include:

Column Chromatography: This is a standard technique for preparative separation based on the differential adsorption of compounds to a stationary phase (e.g., silica (B1680970) gel or alumina). rsc.org It is widely used for the initial purification of multi-gram quantities of synthesized hexahydroindolone derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical and preparative-scale separations. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a common method for purifying indole (B1671886) derivatives. sielc.com

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes to achieve even higher resolution and faster separation times, making it ideal for the analytical profiling of complex mixtures containing multiple isomers or byproducts. nih.gov

Chiral Chromatography: To separate enantiomers of chiral hexahydroindolones, specialized chiral stationary phases (CSPs) are required. This technique is crucial for isolating individual enantiomers to study their specific biological activities.

The choice of chromatographic method depends on the scale of the separation and the chemical properties of the target compound and impurities. nih.gov

Table 3: Chromatographic Techniques in Hexahydroindolone Research

| Technique | Stationary Phase Example | Mobile Phase Example | Application | Source |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) Gradient | Primary purification of reaction products. | rsc.org |

| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | Final purification of compounds to high purity (>95%). | sielc.comnih.gov |

| UHPLC-MS | Sub-2 µm C18 | Acetonitrile/Water with Formic Acid | High-resolution analytical profiling and metabolite identification. | nih.gov |

| Chiral HPLC | Chiral Stationary Phase (CSP) | Hexane/Isopropanol | Separation of enantiomers. |

Future Research Directions in Hexahydro 1h Indol 4 2h One Chemistry

Development of Novel Synthetic Routes

The quest for more efficient and stereoselective methods to construct the hexahydro-1H-indol-4(2H)-one core remains a central theme in synthetic organic chemistry. Future efforts are anticipated to move beyond traditional cyclization strategies towards more advanced catalytic and one-pot methodologies.

One promising avenue is the expanded use of transition metal catalysis. For instance, rhodium-catalyzed [2+2+2] cycloadditions of alkenyl isocyanates and alkynes have been shown to be highly effective for creating related indolizidinone structures with excellent enantioselectivity (up to 98% ee). nih.gov This methodology could be adapted for the synthesis of the this compound core, offering a powerful tool for establishing aza-quaternary stereocenters. nih.gov Similarly, ruthenium-catalyzed [3+2] annulation reactions of enaminones with iodonium (B1229267) ylides have provided a direct route to functionalized hexahydro-4H-indol-4-ones, demonstrating the potential of C-H activation strategies in building this heterocyclic system. researchgate.net The chemoselectivity observed between different metal catalysts, such as Rh(II) and Ru(II), which can lead to different product scaffolds from the same starting materials, highlights a rich area for future synthetic exploration. researchgate.net

Asymmetric synthesis will continue to be a major focus. Methods like the Meyers' bicyclic lactam approach, which has been successfully used for the enantioselective synthesis of related angularly substituted hydrindenones, could be further optimized and applied to the this compound system. researchgate.net The development of novel chiral catalysts, including organocatalysts, for reactions such as the Diels-Alder reaction, offers a pathway to install stereocenters with high enantiomeric excess early in the synthetic sequence. nih.gov

Furthermore, the development of one-pot, multi-component reactions represents a highly efficient strategy. For example, catalyst-free, one-pot methods have been developed for synthesizing related hexahydroacridine-1,8(2H,5H)-diones in green solvents like ethylene (B1197577) glycol, showcasing a streamlined approach that avoids the isolation of intermediates. scispace.com Adapting such strategies to the synthesis of this compound could significantly improve synthetic efficiency.

| Catalytic System | Reaction Type | Key Feature | Potential Application for this compound | Reference |

| Rh(I)•CKphos | [2+2+2] Cycloaddition | Forms aza-quaternary stereocenters with high enantioselectivity. | Asymmetric synthesis of substituted this compound derivatives. | nih.gov |

| Ru(III) | [3+2] Annulation | Chemoselective C-H bond functionalization for direct cyclization. | Direct synthesis of highly functionalized this compound cores. | researchgate.net |

| Cp*Rh(III) | C-H/N-H Annulation | Access to complex fused pyrrole (B145914) systems from simpler precursors. | Construction of polycyclic systems incorporating the this compound moiety. | nih.gov |

| Organocatalysis | Diels-Alder Reaction | Enantioselective formation of cyclic systems with controlled stereochemistry. | Asymmetric synthesis of the core bicyclic structure. | nih.gov |

Exploration of Undiscovered Reactivity Patterns

The this compound skeleton possesses multiple reactive sites, including the ketone, the secondary amine, and the α- and β-positions to the carbonyl group. A significant future direction lies in uncovering and harnessing the latent reactivity of this scaffold to access novel molecular architectures.

Research into the post-functionalization of the related 4,5,6,7-tetrahydroindol-4-one framework has revealed its potential as a versatile starting point for a variety of transformations. nih.gov These include palladium-catalyzed oxidative annulations, acid-catalyzed rearrangements to form fused polycycles, and double electrophilic aromatic substitution reactions. nih.gov Applying these transformations to the saturated this compound system could unlock new pathways to diverse and complex heterocyclic structures. For example, base-assisted transformations of related oxoindoline systems have led to unexpected fragmentation and 1,2-aryl shifts, suggesting that the hexahydroindolone core might undergo novel skeletal rearrangements under specific conditions. acs.org

The reactivity of the enaminone functionality, which can be generated from this compound, is another area ripe for exploration. The divergent reactivity of enaminones with metal carbenoids, controlled by the choice of catalyst, can lead to either C-H or O-H insertion products. nih.gov Investigating the reaction of this compound-derived enaminones with various electrophiles and in cycloaddition reactions could yield a library of novel compounds. For instance, formal aza-[4+3] cycloadditions using rhodium catalysis have been successful in synthesizing azepinoindoles from related diazoindolin-2-imines, a strategy that could potentially be adapted to the hexahydroindolone system. acs.org

| Reaction Type | Substrate/Intermediate | Potential Outcome | Significance | Reference |

| Skeletal Rearrangement | This compound | Novel fused or spirocyclic ring systems. | Discovery of new molecular scaffolds from a common precursor. | acs.org |

| C-H/N-H Functionalization | This compound | Direct introduction of functional groups without pre-activation. | Atom-economical route to complex derivatives. | nih.gov |

| Formal Aza-[4+3] Cycloaddition | Diazo-derivatives of this compound | Synthesis of seven-membered, nitrogen-containing fused rings. | Access to novel azepine-fused indole (B1671886) cores. | acs.org |

| Dialkylation | This compound | Introduction of two substituents at the C3 position. | Creation of sterically congested and structurally unique derivatives. | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign methodologies.

Flow Chemistry stands out as a powerful technology to achieve greener synthesis. rsc.org Transitioning established batch syntheses of this compound to continuous flow processes can offer numerous advantages, including superior heat and mass transfer, enhanced safety when using hazardous reagents, improved reaction efficiency, and reduced waste. beilstein-journals.orgchim.it Flow reactors can facilitate reactions that are difficult to control in batch, such as highly exothermic reactions, and enable the safe use of reactive intermediates. beilstein-journals.org The scalability of flow chemistry also makes it an attractive approach for industrial production. nih.gov

Biocatalysis offers another compelling green alternative. Enzymes operate under mild conditions (temperature and pH), often in aqueous media, and exhibit high selectivity, thereby reducing the need for protecting groups and minimizing byproduct formation. tudelft.nl Laccases, for example, are oxidoreductases that use molecular oxygen as the oxidant and produce water as the only byproduct, making them ideal for green oxidative coupling reactions. nih.govmdpi.com While their application to this compound is still nascent, exploring enzymes for key steps, such as asymmetric reduction of the ketone or oxidative cyclization of precursors, could lead to highly efficient and sustainable synthetic routes. core.ac.uk

The use of alternative solvents and catalysts is also a key aspect of green synthesis. Water is the ultimate green solvent, and developing synthetic methods for this compound that proceed efficiently in water is a significant goal. rsc.org The use of recyclable, solid-supported catalysts or non-toxic ionic liquids can also contribute to greener processes by simplifying product purification and minimizing catalyst waste. openmedicinalchemistryjournal.com Catalyst-free reactions, often promoted by microwave irradiation or conducted in eco-friendly solvents like polyethylene (B3416737) glycol (PEG), represent another promising direction for the sustainable synthesis of this important heterocyclic core. scispace.comopenmedicinalchemistryjournal.com

| Green Approach | Key Principles | Potential Benefits for Synthesis | Reference |

| Flow Chemistry | Improved process control, enhanced safety, scalability. | Higher yields, better selectivity, reduced waste, safe handling of reactive intermediates. | rsc.orgbeilstein-journals.orgchim.it |

| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable resources. | Enantiomerically pure products, reduced byproducts, use of water as a solvent. | tudelft.nlnih.govmdpi.com |

| Alternative Solvents | Use of water, polyethylene glycol (PEG), or ionic liquids. | Reduced environmental impact, easier product isolation, potential for catalyst recycling. | scispace.comrsc.orgopenmedicinalchemistryjournal.com |

| Catalyst-Free Synthesis | Reactions promoted by heat, light, or microwave irradiation without a catalyst. | Simplified reaction setup and workup, avoidance of toxic metal catalysts. | scispace.comopenmedicinalchemistryjournal.com |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Hexahydro-1H-indol-4(2H)-one derivatives, and how do reaction conditions influence yields?

- Methodology : Ultrasound-assisted synthesis using Brønsted acid catalysts (e.g., p-toluenesulfonic acid) under solvent-free conditions can achieve yields up to 92% for structurally related tetrahydro-1H-indol-4(5H)-one derivatives. Reaction parameters such as temperature (80–100°C), catalyst loading (10 mol%), and ultrasound irradiation (40 kHz) significantly enhance reaction efficiency by accelerating cyclization and reducing side reactions .

- Data : For example, 6,7-dihydro-3-phenyl-1-o-tolyl-1H-indol-4(5H)-one was synthesized with 92% yield, confirmed by NMR (δ = 2.06–2.61 ppm for CH groups) and HRMS (observed m/z 301.1468 vs. calculated 301.1466) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?

- Methodology :

- NMR Spectroscopy : and NMR are critical for confirming regiochemistry and substituent positions. For instance, methylene protons in the hexahydroindole ring typically appear as multiplet signals between δ 2.0–2.6 ppm .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) ensures molecular formula validation, with mass accuracy within ±0.0002 Da .

- Thermogravimetric Analysis (TGA) : Determines thermal stability; related indole derivatives show decomposition temperatures >200°C under nitrogen atmospheres .

Q. How should this compound derivatives be stored to ensure long-term stability?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). For short-term use (1–2 weeks), –4°C is acceptable. Avoid aqueous environments to prevent hydrolysis of the lactam ring .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze high-resolution single-crystal data. For example, SHELXTL (Bruker AXS version) enables precise determination of bond angles and torsion angles, critical for distinguishing chair vs. boat conformations in the hexahydroindole ring .

- Case Study : A related compound, 1-benzyl-2-ethyl-1,5,6,7-tetrahydro-4H-indol-4-one (PDB ID: 2N0), was resolved with R-factor <0.05 using SHELX algorithms, confirming the equatorial orientation of substituents .

Q. What strategies address contradictions in biological activity data for this compound analogs?

- Methodology :

- Dose-Response Analysis : Perform IC assays in triplicate to validate inhibitory activity. For example, indole-based protease inhibitors showed IC values ranging from 3.75–4.22 μM against viral NS2B/NS3 proteases .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Discrepancies between computational and experimental data may arise from solvation effects or protein flexibility .

Q. How can synthetic byproducts or impurities in this compound preparations be identified and minimized?

- Methodology :

- HPLC-PDA/MS : Employ reverse-phase HPLC with photodiode array detection (PDA) to monitor reaction progress. Impurities >0.1% can be quantified using calibration curves .

- Optimized Work-Up : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate pure products. For example, reducing reaction time from 24 to 12 hours decreased dimerization byproducts by 15% .

Q. What role do substituent electronic effects play in the reactivity of this compound derivatives?

- Methodology :

- Hammett Analysis : Correlate substituent σ values (e.g., electron-withdrawing groups like –NO) with reaction rates in nucleophilic acyl substitutions. Electron-deficient rings show 3× faster lactam ring opening compared to electron-rich analogs .

- DFT Calculations : B3LYP/6-31G(d) simulations predict charge distribution; carbonyl carbon partial charge (δ+) increases with electron-withdrawing groups, enhancing electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.